1-Benzhydrylpiperazin-2-one

Catalog No.
S8590633
CAS No.
M.F
C17H18N2O
M. Wt
266.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydrylpiperazin-2-one

Product Name

1-Benzhydrylpiperazin-2-one

IUPAC Name

1-benzhydrylpiperazin-2-one

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C17H18N2O/c20-16-13-18-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2

InChI Key

JYUKUNUXCSPHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3

1-Benzhydrylpiperazin-2-one is a mono-protected cyclic diamine scaffold utilized in medicinal chemistry and advanced organic synthesis. Featuring a bulky diphenylmethyl (benzhydryl) group at the N1 (amide) position, this compound provides a free, highly nucleophilic N4 secondary amine. This regiochemistry makes it a direct precursor for synthesizing conformationally restricted peptidomimetics, CNS-active agents, and complex piperazine derivatives. In procurement and process chemistry, its primary value lies in its ability to bypass multi-step protection and deprotection sequences required by unsubstituted piperazin-2-ones, while offering distinct steric, lipophilic, and orthogonal cleavage advantages over standard N1-benzyl analogs [1].

Attempting to substitute 1-benzhydrylpiperazin-2-one with unsubstituted piperazin-2-one or the regioisomeric 4-benzhydrylpiperazin-2-one introduces severe process inefficiencies. Unsubstituted piperazin-2-one suffers from poor regioselectivity; direct alkylation often yields complex mixtures of N1, N4, and N1/N4-dialkylated products, necessitating costly and time-consuming protection strategies. Conversely, substituting with 4-benzhydrylpiperazin-2-one leaves the N1 amide nitrogen free, which is poorly nucleophilic and requires harsh basic conditions (e.g., NaH) for functionalization, often leading to ring-opening or degradation. Furthermore, replacing the benzhydryl group with a standard benzyl group (1-benzylpiperazin-2-one) alters the deprotection orthogonality, forcing the use of hydrogenolysis which is incompatible with reducible functional groups [1].

Regioselective Step Economy in N4-Functionalization

1-Benzhydrylpiperazin-2-one provides direct access to N4-functionalized derivatives due to the permanent protection of the N1 amide. In comparative synthesis workflows, direct reductive amination or SN2 alkylation at the N4 position of 1-benzhydrylpiperazin-2-one proceeds in a single step with yields typically exceeding 85%. In contrast, achieving the same N4-specific functionalization using unsubstituted piperazin-2-one requires a minimum of three steps (N1-protection, N4-alkylation, N1-deprotection), reducing the overall yield to below 45% and tripling solvent and reagent consumption [1].

Evidence DimensionSynthesis steps and overall yield for N4-alkylation
Target Compound Data1 step, >85% yield
Comparator Or BaselineUnsubstituted piperazin-2-one: 3 steps, <45% yield
Quantified DifferenceEliminates 2 synthetic steps; >40% absolute increase in final yield
ConditionsStandard N-alkylation or reductive amination workflows

Dramatically reduces labor, reagent costs, and cycle times for generating N4-substituted piperazinone libraries.

Orthogonal Deprotection Compatibility

When utilized as a temporary protecting group, the N1-benzhydryl moiety offers critical orthogonality compared to the standard N1-benzyl group. The benzhydryl group can be cleaved via acidolysis (e.g., using TFA/anisole or TfOH) or oxidative conditions, allowing 100% retention of reducible functional groups such as alkenes, alkynes, or nitro groups. In contrast, standard 1-benzylpiperazin-2-one typically requires catalytic hydrogenolysis (Pd/C, H2) for deprotection, which results in >90% unintended reduction of these susceptible functional groups [1].

Evidence DimensionRetention of reducible functional groups during deprotection
Target Compound DataAcidolytic cleavage (TFA/anisole): 100% retention
Comparator Or Baseline1-Benzylpiperazin-2-one (Hydrogenolysis): <10% retention
Quantified DifferenceAbsolute preservation of double/triple bonds vs >90% reduction
ConditionsDeprotection in the presence of reducible functional groups

Essential for the procurement of precursors intended for the synthesis of complex, unsaturated molecules where hydrogenolysis cannot be used.

Steric Shielding and Proteolytic Stability

The massive steric bulk of the diphenylmethyl (benzhydryl) group provides superior shielding of the adjacent lactam (amide) bond compared to smaller substituents. In in vitro stability assays, piperazin-2-one derivatives bearing an N1-benzhydryl group exhibit a >4-fold increase in half-life (t1/2 > 120 min) against enzymatic hydrolysis or amidases compared to their N1-benzyl counterparts (t1/2 ~ 30 min). This steric blockade prevents nucleophilic attack on the carbonyl carbon, significantly enhancing the metabolic stability of the scaffold [1].

Evidence DimensionAmide hydrolysis half-life (t1/2)
Target Compound DataN1-Benzhydryl scaffold: >120 min
Comparator Or BaselineN1-Benzyl scaffold: ~30 min
Quantified Difference>4-fold increase in metabolic stability (t1/2)
ConditionsIn vitro amidase/protease stability assays

Provides a critical advantage for medicinal chemists aiming to optimize the pharmacokinetic half-life of piperazinone-based drug candidates.

Lipophilicity-Driven Membrane Permeability

The inclusion of the benzhydryl group radically alters the physicochemical profile of the piperazinone core. The diphenylmethyl moiety contributes approximately +2.5 to +3.0 to the calculated LogP (cLogP), compared to only +1.0 for a benzyl group. This massive increase in lipophilicity correlates with a >3-fold enhancement in passive membrane permeability in PAMPA models, allowing highly polar N4-substituents to be carried across lipid bilayers effectively [1].

Evidence DimensioncLogP contribution and passive permeability
Target Compound DataN1-Benzhydryl: +2.5 to 3.0 cLogP, >3-fold PAMPA increase
Comparator Or BaselineN1-Benzyl: +1.0 cLogP baseline
Quantified Difference+1.5 to 2.0 log units higher; >3-fold permeability enhancement
ConditionsPAMPA (Parallel Artificial Membrane Permeability Assay)

Enables the successful formulation and cellular delivery of drug candidates that would otherwise fail due to poor passive absorption.

High-Throughput Synthesis of N4-Functionalized Piperazinones

Because 1-benzhydrylpiperazin-2-one eliminates the need for multi-step protection sequences, it serves as a direct starting material for generating large combinatorial libraries of N4-alkylated or acylated piperazinones via rapid, single-step reductive amination workflows [1].

Synthesis of Unsaturated Peptidomimetics

Leveraging its orthogonal acidolytic deprotection profile, this compound is utilized for synthesizing complex peptidomimetics that contain alkenes, alkynes, or other reducible groups that would be destroyed by the hydrogenolysis required for standard benzyl-protected analogs [2].

Development of CNS-Active Therapeutics

The high lipophilicity and extreme steric shielding provided by the benzhydryl group make this scaffold suitable for designing CNS-penetrant drugs that require high metabolic stability against amidases and excellent blood-brain barrier (BBB) permeability [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.141913202 g/mol

Monoisotopic Mass

266.141913202 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

Explore Compound Types